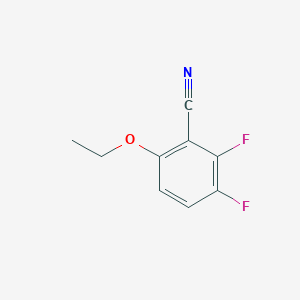

![molecular formula C13H11Cl2NO3S B2893211 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide CAS No. 303998-80-3](/img/structure/B2893211.png)

4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

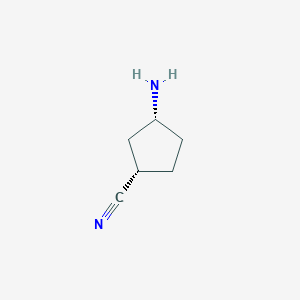

4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide is a chemical compound with the linear formula C27H21Cl2N3O4S . It has a molecular weight of 554.456 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide consists of 27 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide are not fully detailed in the available resources. It has a molecular weight of 554.456 . Additional properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A series of novel derivatives of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide have been synthesized with potential anticancer properties. These compounds were evaluated for their in vitro antitumor activity against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, showing remarkable activity with low micromolar GI50 levels. This highlights the compound's potential as a versatile agent in cancer therapy (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).

Photooxidation Studies

Research has shown that 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide can undergo photooxidation, producing 4-chloronitrosobenzene and 4-chloronitrobenzene upon irradiation in aqueous solutions. This study provides insights into the chemical behavior of the compound under specific conditions, contributing to the understanding of its stability and reactivity (G. Miller, D. Crosby, 1983).

Compatibility with Excipients

Investigations into the compatibility of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide with various pharmaceutical excipients using differential scanning calorimetry (DSC) have provided valuable information for the formulation of this compound in medicinal products. This research is crucial for ensuring the stability and efficacy of pharmaceuticals containing this compound (F. D. Freire, C. Aragão, T. F. A. Lima e Moura, F. Raffin, 2009).

Antimicrobial and Anti-HIV Activity

The compound has also been linked to antimicrobial and anti-HIV activities. Novel benzenesulfonamides bearing different moieties, including the 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide structure, have been synthesized and shown to possess significant in vitro activity against various microbial strains and HIV, underscoring the therapeutic potential of these compounds in treating infectious diseases (R. Iqbal et al., 2006).

Enzyme Inhibition and Antioxidant Potential

Research into Schiff bases of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide has demonstrated their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as significant antioxidant activity. These findings are promising for the development of new therapeutic agents targeting neurodegenerative diseases and oxidative stress-related conditions (Naghmana Kausar et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological target and its role remain to be elucidated.

Mode of Action

The presence of the chlorobenzyl and methoxy groups may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to accurately describe the biochemical pathways it affects. If 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide shares this mechanism, it could potentially affect a variety of physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood .

Pharmacokinetics

The chlorobenzyl and methoxy groups might also affect the compound’s metabolic stability .

Propriétés

IUPAC Name |

4-chloro-N-[(4-chlorophenyl)methoxy]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3S/c14-11-3-1-10(2-4-11)9-19-16-20(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJWXUBNPODHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CONS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)